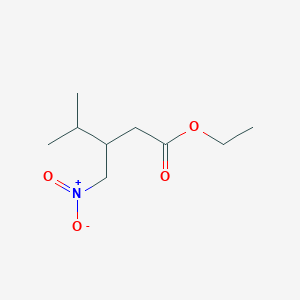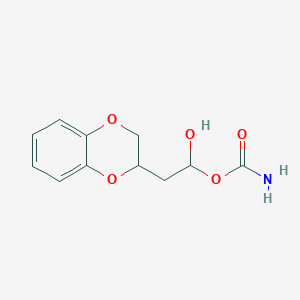
5,15-Dimethylheptacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,15-Dimethylheptacosane is a branched alkane with the molecular formula C29H60 and a molecular weight of 408.7867 g/mol . It is a hydrocarbon compound characterized by the presence of two methyl groups attached to the heptacosane chain at the 5th and 15th positions. This compound is often found in the cuticular hydrocarbons of insects and plays a role in chemical communication and mate recognition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Dimethylheptacosane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the alkylation of heptacosane with methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
5,15-Dimethylheptacosane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes or alkenes. Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
5,15-Dimethylheptacosane has several scientific research applications, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Industry: Utilized in the formulation of specialty lubricants and coatings due to its hydrophobic properties.
作用機序
The mechanism of action of 5,15-Dimethylheptacosane in biological systems involves its role as a chemical signal. In insects, it acts as a cuticular hydrocarbon that mediates mate recognition and attraction. The molecular targets include olfactory receptors on the antennae of insects, which detect the presence of this compound and trigger behavioral responses . The pathways involved in this process include the activation of sensory neurons and subsequent signal transduction to the insect’s central nervous system .
類似化合物との比較
Similar Compounds
5-Methylheptacosane: A related compound with a single methyl group at the 5th position.
5,17-Dimethylheptacosane: Another dimethylated heptacosane with methyl groups at the 5th and 17th positions.
11,15-Dimethylheptacosane: A dimethylated heptacosane with methyl groups at the 11th and 15th positions.
Uniqueness
5,15-Dimethylheptacosane is unique due to its specific methylation pattern, which influences its chemical properties and biological activity. The position of the methyl groups affects the compound’s volatility, hydrophobicity, and interaction with biological receptors. This specificity makes it a valuable compound for studying chemical communication in insects and developing targeted applications in pest control .
特性
CAS番号 |
88942-86-3 |
|---|---|
分子式 |
C29H60 |
分子量 |
408.8 g/mol |
IUPAC名 |
5,15-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-9-10-11-12-13-15-18-22-26-29(4)27-23-20-17-14-16-19-21-25-28(3)24-8-6-2/h28-29H,5-27H2,1-4H3 |
InChIキー |
VHKIFLDNZLEHLQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [2-(cyclohexenyl)ethyl]triethoxy-](/img/structure/B14145767.png)
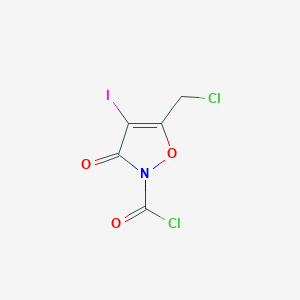
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide](/img/structure/B14145780.png)


![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)
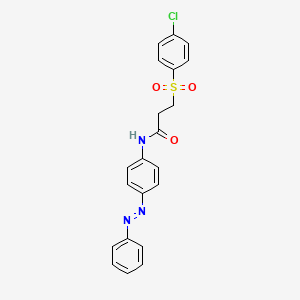
![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B14145815.png)
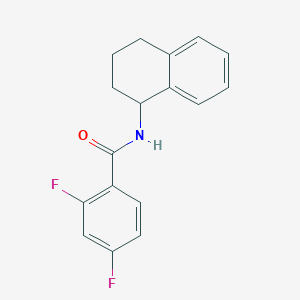
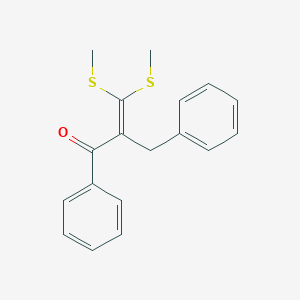
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)
